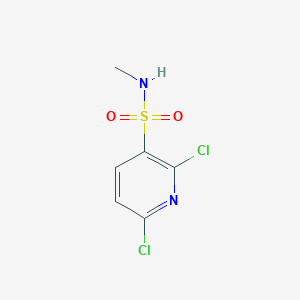

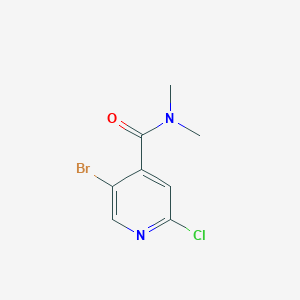

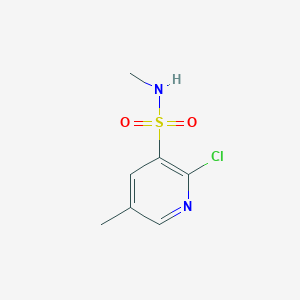

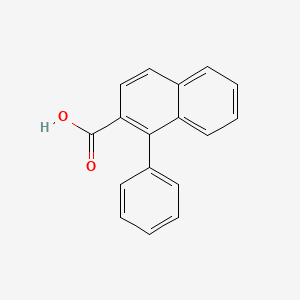

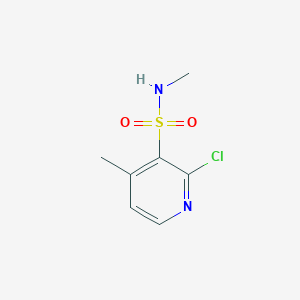

2-Chloro-4-methyl-pyridine-3-sulfonic acid methylamide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

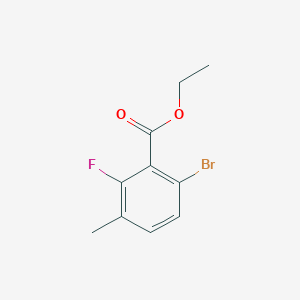

2-Chloro-4-methyl-pyridine-3-sulfonic acid methylamide (95%) is a synthetic compound that has been used in scientific research for a variety of applications. It is an organic compound with a molecular weight of 220.59 g/mol and a melting point of 153-155°C. It is a white crystalline solid that is soluble in water and other organic solvents. It has a low toxicity and is relatively stable under normal laboratory conditions.

Scientific Research Applications

2-Chloro-4-methyl-pyridine-3-sulfonic acid methylamide (95%) has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of various compounds such as quinoline derivatives and pyridine derivatives. It has also been used as a catalyst in the synthesis of cyclic carbonates and as a reactant in the synthesis of various heterocyclic compounds. In addition, it has been used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2-Chloro-N,4-dimethylpyridine-3-sulfonamide, also known as CDPS, is a sulfonamide derivative. Sulfonamides are known to target bacterial cells . They are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including CDPS, act as bacteriostatic agents . They inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase . This competition prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of bacterial DNA, RNA, and proteins .

Biochemical Pathways

The action of CDPS affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, CDPS prevents the conversion of PABA to dihydrofolic acid . This disruption leads to a deficiency of tetrahydrofolic acid, which is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . The lack of these essential components halts bacterial growth and replication .

Pharmacokinetics

They are primarily excreted unchanged in the urine . The bioavailability of sulfonamides can be influenced by factors such as the drug formulation, the presence of food in the stomach, and individual patient characteristics .

Result of Action

The action of CDPS results in the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, CDPS prevents the production of essential components of bacterial DNA and RNA . This inhibition leads to a halt in bacterial growth, allowing the immune system to eliminate the infection .

Action Environment

The action, efficacy, and stability of CDPS can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of CDPS

Advantages and Limitations for Lab Experiments

2-Chloro-4-methyl-pyridine-3-sulfonic acid methylamide (95%) has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable under normal laboratory conditions and has a low toxicity. It is also soluble in water and other organic solvents, which makes it easier to work with in a variety of laboratory experiments. A limitation is that it is a relatively expensive compound and therefore may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for research involving 2-chloro-4-methyl-pyridine-3-sulfonic acid methylamide (95%). One potential direction is to investigate its potential as an anti-inflammatory and anti-allergy agent. Another potential direction is to investigate its potential as a catalyst for the synthesis of other compounds. Additionally, further research could be conducted to investigate its potential as a reactant for the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

2-Chloro-4-methyl-pyridine-3-sulfonic acid methylamide (95%) can be synthesized via a multi-step process. The first step involves the reaction of pyridine-3-sulfonic acid with methyl chloride in an aqueous solution. This reaction produces the intermediate compound 2-chloro-4-methyl-pyridine-3-sulfonic acid. The second step involves the reaction of this intermediate compound with methylamine in an aqueous solution. This reaction produces 2-chloro-4-methyl-pyridine-3-sulfonic acid methylamide (95%).

properties

IUPAC Name |

2-chloro-N,4-dimethylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-5-3-4-10-7(8)6(5)13(11,12)9-2/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXWSQTYJCNLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.